N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(quinolin-8-ylsulfonylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-12-11-21-19(23)15-6-2-8-16(13-15)22-27(24,25)17-9-3-5-14-7-4-10-20-18(14)17/h2-10,13,22H,11-12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCBQYJMYJDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzamide Backbone
The benzamide core is typically synthesized via nucleophilic acyl substitution. A classical approach involves reacting isatoic anhydride with primary amines under reflux in dimethylformamide (DMF). For N-(2-methoxyethyl)-3-aminobenzamide, 3-nitrobenzoic acid is first converted to its acyl chloride using triphosgene in toluene at 0°C, followed by ammonolysis with ammonium hydroxide and hexadecyltrimethylammonium chloride as a phase transfer catalyst. This step achieves a 97.2% yield of 3-nitrobenzamide.
An alternative microwave-assisted method reduces reaction time from 20 hours to 10 minutes but results in lower yields (65–70%) due to thermal decomposition risks. The nitro group is subsequently reduced to an amine via hydrogenation using 5% palladium-on-carbon under 0.5–1 MPa hydrogen pressure at 60°C, yielding 94.6% 3-aminobenzamide.
Sulfonylation with 8-Quinolinylsulfonyl Chloride
The 3-aminobenzamide intermediate undergoes sulfonylation with 8-quinolinylsulfonyl chloride. This reaction is performed in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl. The sulfonyl chloride is added dropwise to prevent exothermic side reactions, and the mixture is stirred for 12 hours at room temperature. Post-reaction, the product is isolated via aqueous workup (10% sodium bicarbonate wash) and recrystallized from ethanol, achieving an 88% yield.
Methoxyethylation of the Amine Group
The final step introduces the 2-methoxyethyl group via nucleophilic substitution. 2-Bromoethyl methyl ether reacts with the sulfonamide nitrogen in acetonitrile at 80°C for 6 hours, using potassium carbonate as a base. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 85% N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide.
Comparative Analysis of Methodologies
Table 1: Key Parameters for Benzamide Synthesis
The classical method remains superior for large-scale synthesis due to higher yields and reproducibility, while microwave methods are reserved for rapid screening.
Optimization Strategies and Challenges
Catalytic Hydrogenation Efficiency
Palladium-carbon catalysts require strict control of hydrogen pressure (0.5–1 MPa) and temperature (50–70°C) to prevent over-reduction. Substituting iron powder for hydrogenation, as seen in older protocols, introduces solid waste and reduces yields to 75–80%.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinolinylsulfonyl group can be reduced to the corresponding amine.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Products include methoxyacetic acid or methoxyacetaldehyde.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products include halogenated or nitrated benzamides.
Scientific Research Applications
N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinolinylsulfonyl group is known to bind to specific sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
EZH2 Inhibitors: EPZ011989
Structure: EPZ011989 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)-amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide) shares a benzamide core but incorporates a morpholine-propargyl group and a methoxyethylamino-cyclohexyl side chain. Activity: EPZ011989 is a potent and specific EZH2 inhibitor (IC₅₀ < 100 nM) with preclinical antitumor efficacy. Its mode of action involves competitive binding to the S-adenosylmethionine (SAM) pocket of EZH2, similar to other benzamide-based inhibitors . Key Differences:
- The quinolinylsulfonyl group in the target compound may offer distinct binding interactions compared to EPZ011989’s morpholine-propargyl chain.
- The 2-methoxyethyl group in both compounds likely improves solubility, but EPZ011989’s cyclohexyl-ethylamino moiety may enhance blood-brain barrier penetration.
Quinoxaline-Benzamide Hybrids (VIa–c, XVa–c)
Structure: Compounds like N-(4-methoxyphenyl)-3-((3-methylquinoxalin-2-yl)amino)benzamide (VIc) replace the quinoline with a quinoxaline ring, linked via an amino group to the benzamide core . Activity: These derivatives exhibit anticancer activity by inducing apoptosis, with IC₅₀ values in the low micromolar range against HepG2 and MDA-MB-231 cells. Key Differences:
- The quinoline-sulfonamide group in the target compound may provide stronger π-π stacking interactions with enzyme active sites compared to quinoxaline-amino linkages.
- The 2-methoxyethyl chain could confer better metabolic stability than the methoxyphenyl group in VIc, which is prone to demethylation.
Sulfonamide Derivatives (IIIa, 3-Ethoxy-N-(4-sulfamoylphenyl)benzamide)
Structure: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) and 3-ethoxy-N-(4-sulfamoylphenyl)benzamide () feature sulfonamide groups but lack the 2-methoxyethyl side chain . Key Differences:
Radioiodinated Benzamides (Compounds 2 and 6)
Structure: N-(2-diethylaminoethyl)-4-iodo-2-methoxybenzamide derivatives (e.g., Compound 6) incorporate iodine for imaging and methoxy groups for melanin affinity . Activity: These compounds show high melanoma uptake (up to 23.2% ID/g at 6 hours) due to slow urinary excretion and melanin binding. Key Differences:
- The target compound’s quinoline moiety may redirect biodistribution away from melanin granules, favoring tumor-specific targets like EZH2.
- The 2-methoxyethyl group could mimic the pharmacokinetic advantages of methoxy substituents in radioiodinated benzamides, such as prolonged circulation.
Antioxidant Benzamides (A8, H10)
Structure: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and its methoxy analogue (H10) feature phenolic or methoxy groups linked via thiourea bridges . Activity: These compounds exhibit 86–87% inhibition of lipid peroxidation, outperforming vitamin E. Key Differences:
- The target compound’s sulfonamide-quinoline system may shift the mechanism from antioxidant activity to epigenetic modulation.
- The 2-methoxyethyl chain could reduce cytotoxicity compared to phenolic groups, which are prone to oxidation.
Key Findings and Mechanistic Insights
- Structural Determinants of Activity: The quinolinylsulfonyl group in the target compound likely enhances target binding compared to simpler sulfonamides, while the 2-methoxyethyl chain improves solubility and metabolic stability .
- This implies that the target compound’s efficacy may depend on tissue distribution rather than receptor affinity alone.
- Unaddressed Gaps : Direct biological data for the target compound are lacking; further studies on EZH2 inhibition potency and in vivo pharmacokinetics are needed.
Biological Activity
N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide core with a methoxyethyl side chain and a quinolinylsulfonyl group. This specific arrangement contributes to its distinct reactivity and biological interactions. The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₄N₂O₃S
- CAS Number : 692745-72-5
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The quinolinylsulfonyl moiety is known for binding to various molecular targets, potentially inhibiting their activity. This interaction can modulate several biochemical pathways, which may lead to therapeutic effects such as anti-inflammatory or anticancer properties.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
| Study | Compound | EC50 (μM) | Effect |
|---|---|---|---|
| Analogs | 0.1 | β-cell protection against ER stress | |
| This compound | Not specified | Potential anticancer activity |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
| Inflammatory Model | Compound Tested | Inhibition (%) |
|---|---|---|
| THP-1 Cells | Bay 11-7082 | Significant inhibition of TNFα production |
Case Study 1: Pancreatic β-cell Protection
A study highlighted the protective effects of related benzamide derivatives on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The compound exhibited maximal protective activity at an EC50 of 0.1 μM, demonstrating its potential in diabetes treatment by preserving cell viability.
Case Study 2: Inhibition of Proteases
Another study focused on small-molecule inhibitors targeting S1A family proteases involved in coagulation and fibrinolysis. Compounds with structural similarities to this compound were shown to effectively inhibit these proteases, suggesting potential applications in coagulation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
